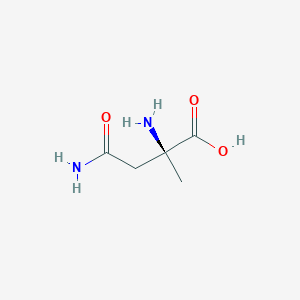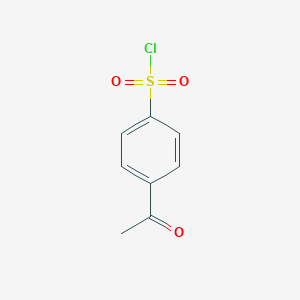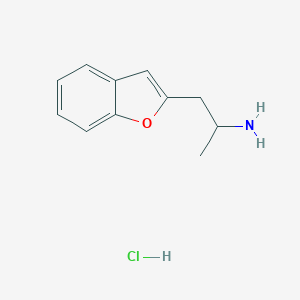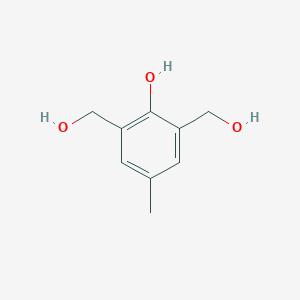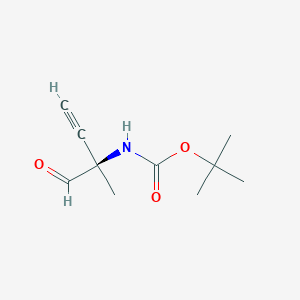
MMP-3 抑制剂 VIII
概述
描述
科学研究应用
1-棕榈酰-2-油酰-3-亚油酰-rac-甘油在科学研究中具有广泛的应用:
化学: 用作分析甘油三酯和研究脂质氧化机制的标准品。
生物学: 研究其在细胞代谢和信号通路中的作用。
医学: 研究其在心血管疾病和代谢紊乱等疾病中的潜在治疗效果。
作用机制
1-棕榈酰-2-油酰-3-亚油酰-rac-甘油的作用机制涉及它与细胞膜和酶的相互作用。该化合物可以调节膜流动性和渗透性,影响各种细胞过程。 它也作为脂肪酶的底物,导致释放参与代谢途径的脂肪酸 .
生化分析
Biochemical Properties
MMP-3 Inhibitor VIII interacts with MMP-3, a proteolytic enzyme that can degrade a wide range of proteins in the ECM . MMP-3 has distinct structural features that facilitate its role in hydrolyzing numerous extracellular matrix proteins (EMP), including collagen types II and III, laminin, fibronectin, and proteoglycans .
Cellular Effects
MMP-3 Inhibitor VIII has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, MMP-3 promotes synovitis, and synovitis promotes the expression of MMP-3, forming a vicious cycle in the progression of osteoarthritis .
Molecular Mechanism
MMP-3 Inhibitor VIII exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This inhibitor binds to the active site of MMP-3, preventing its activity .
Temporal Effects in Laboratory Settings
Over time, MMP-3 Inhibitor VIII has shown to reduce brain infarct size following stroke . It significantly alters the expression of genes in stroke brains, indicating its long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of MMP-3 Inhibitor VIII vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.
Metabolic Pathways
MMP-3 Inhibitor VIII is involved in the metabolic pathways of MMP-3 . MMP-3 can process a variety of pro-MMPs, initiating the MMP-mediated degradation process .
Subcellular Localization
MMP-3 has been found in the nucleus and might be involved in the transcriptional or apoptosis processes in some cells, such as hepatocellular carcinoma, chondrocytes, and myofibroblast
准备方法
合成路线和反应条件: 1-棕榈酰-2-油酰-3-亚油酰-rac-甘油可以通过涉及甘油和相应脂肪酸的酯化反应合成:棕榈酸、油酸和亚油酸。反应通常需要诸如硫酸或对甲苯磺酸之类的催化剂,并在回流条件下进行,以确保完全酯化。
工业生产方法: 1-棕榈酰-2-油酰-3-亚油酰-rac-甘油的工业生产涉及植物油的酶促酯交换。 脂肪酶被用来催化反应,反应在受控的温度和pH值下进行,以优化产率和纯度 .
化学反应分析
反应类型: 1-棕榈酰-2-油酰-3-亚油酰-rac-甘油会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成氢过氧化物和其他氧化产物。常见的氧化剂包括高锰酸钾和过氧化氢。
水解: 在水和酸或碱催化剂的存在下,该化合物可以被水解生成甘油和相应的脂肪酸。
酯交换: 该反应涉及化合物和醇之间酯基的交换,通常由脂肪酶催化。
常用试剂和条件:
氧化: 高锰酸钾、过氧化氢和大气氧气。
水解: 水、盐酸、氢氧化钠。
酯交换: 甲醇、乙醇、脂肪酶。
主要形成的产物:
氧化: 氢过氧化物、醛和酮。
水解: 甘油、棕榈酸、油酸和亚油酸。
酯交换: 脂肪酸的甲酯或乙酯。
相似化合物的比较
1-棕榈酰-2-油酰-3-亚油酰-rac-甘油可以与其他类似的三酰甘油进行比较:
1-油酰-2-棕榈酰-3-亚油酰-rac-甘油: 在sn-1位含有油酸,在sn-2位含有棕榈酸,在sn-3位含有亚油酸.
1,2-二油酰-sn-甘油: 含有两个酯化到甘油的油酸分子.
1-硬脂酰-rac-甘油: 含有酯化到甘油的硬脂酸.
独特性: 1-棕榈酰-2-油酰-3-亚油酰-rac-甘油由于其脂肪酸的特定组合而具有独特性,赋予其独特的物理和化学性质。 这种组合使其在芝麻油分析和其他需要特定甘油三酯谱的应用中特别有价值 .
属性
IUPAC Name |
2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKUYLANQOAKALN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
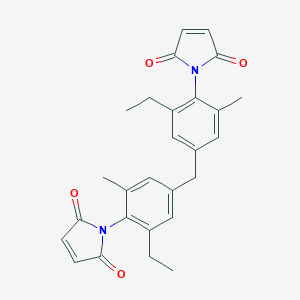



![tetracosanamide, N-[(1S,2S,3R)-1-[(alpha-D-galactopyranosyloxy)methyl]-2,3-dihydroxyoctyl]-](/img/structure/B160580.png)
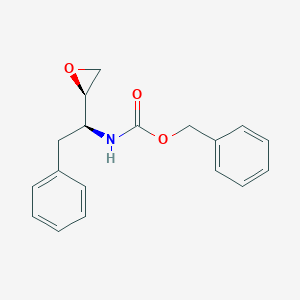

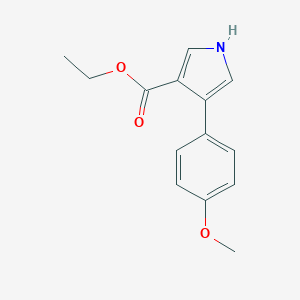
![2-amino-9-[(1S,6R,8R,9R,10S,15R,17R,18R)-17-(2-amino-6-oxo-1H-purin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B160587.png)
